molecular formula C14H18N4O2S B4614124 4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No. B4614124
M. Wt: 306.39 g/mol
InChI Key: ORHRIYCIYXRRGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate chemical reactions designed to produce specific molecular architectures. For example, a related compound, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was synthesized through the treatment with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating the complexity of synthesizing such molecules. This process involves several steps, including condensation and cyclization reactions, to achieve the desired product (L. Minga, 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest has been determined using X-ray diffraction methods. These studies reveal the precise arrangement of atoms within the molecule, providing insights into the compound's chemical behavior and reactivity. The crystal structure determinations offer valuable information on molecular dimensions and the spatial arrangement of functional groups (L. Minga, 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds showcase their reactivity and potential for further modification. For instance, the reaction of aminoamide derivatives with chloroacetyl chloride under specific conditions to afford various derivatives highlights the versatility and reactivity of these compounds. Such studies are crucial for understanding the chemical behavior of these molecules and their potential for further chemical transformations (Ahmed F. Ahmed et al., 2018).

Scientific Research Applications

Synthesis and Characterization

The compound 4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide and its derivatives have been explored in various synthetic pathways to create novel thienopyrazole derivatives with potential biological activities. For example, Ahmed et al. (2018) described innovative methods for synthesizing thienopyrazole derivatives, highlighting their structural characterization through FT-IR, 1H-NMR, and mass spectroscopy analyses (Ahmed, El-Dean, Zaki, & Radwan, 2018). These synthetic routes offer a foundation for producing compounds with potential therapeutic applications, emphasizing the importance of detailed chemical characterization in the development of new pharmaceuticals.

Biological Activities

The exploration of thienopyrazole derivatives extends to evaluating their biological activities, including antimicrobial and anti-inflammatory effects. El-Dean, Zaki, & Abdulrazzaq (2015) reported on the synthesis of 4-amino-3-methyl-1-phenyl-1H-5-substituted thieno[2,3-c]pyrazoles, finding that these compounds demonstrated significant antibacterial and antifungal activities against various pathogenic strains. Additionally, some synthesized compounds exhibited notable anti-inflammatory activity in carrageenan-induced rat paw edema assays, suggesting their potential as therapeutic agents in treating inflammation and infectious diseases (El-Dean, Zaki, & Abdulrazzaq, 2015).

Anticancer Potential

Further research into the applications of thienopyrazole derivatives includes the investigation of their anticancer properties. The synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents reveal the potential therapeutic benefits of these compounds. Rahmouni et al. (2016) synthesized a series of these derivatives, demonstrating cytotoxic effects against various cancer cell lines with some compounds showing potent activity, suggesting their utility in cancer treatment strategies (Rahmouni et al., 2016).

properties

IUPAC Name

4-[(4,5-dimethylthiophene-2-carbonyl)amino]-1-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-5-18-7-10(12(17-18)14(20)15-4)16-13(19)11-6-8(2)9(3)21-11/h6-7H,5H2,1-4H3,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHRIYCIYXRRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2=CC(=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

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